

# Introduction to Computational Studies of Oxazole Derivatives

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## Compound of Interest

Compound Name: 2-(4-iodo-phenyl)-oxazole

Cat. No.: B060803

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Oxazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Computational chemistry plays a pivotal role in the rational design and development of novel oxazole-based therapeutic agents.[1] Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations are employed to elucidate electronic structures, predict reactivity, and model interactions with biological targets.[1][3][4] These computational insights are invaluable for understanding structure-activity relationships (SAR) and optimizing the pharmacological profiles of lead compounds.

## Methodologies in Computational Analysis

The following sections detail the common computational protocols applied to oxazole derivatives, based on methodologies reported in the literature.

### Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to determine optimized geometries, electronic properties, and vibrational frequencies of molecules.[1]

Experimental Protocol: A Representative DFT Calculation

- **Molecular Structure Preparation:** The 3D structure of the oxazole derivative is built using software such as GaussView or Avogadro.
- **Geometry Optimization:** The initial structure is optimized to find the lowest energy conformation. This is typically performed using a specific functional and basis set. A commonly used combination for organic molecules is the B3LYP functional with the 6-311+G(d) basis set.<sup>[5]</sup>
- **Frequency Calculations:** Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic properties and vibrational spectra.
- **Electronic Property Analysis:** From the optimized geometry, various electronic properties are calculated. These include:
  - **Frontier Molecular Orbitals (FMOs):** The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.<sup>[1]</sup>
  - **Molecular Electrostatic Potential (MEP):** The MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
  - **Mulliken Population Analysis:** This analysis provides information on the net atomic charges within the molecule.
- **Software:** A widely used software package for these calculations is Gaussian 09.<sup>[1][5]</sup>

## Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Experimental Protocol: A Typical Molecular Docking Workflow

- **Ligand Preparation:** The 3D structure of the oxazole derivative is prepared. This involves generating a low-energy conformation and assigning correct atom types and charges.
- **Receptor Preparation:** The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
- **Binding Site Definition:** The active site of the protein is defined, typically based on the location of a co-crystallized ligand or through computational prediction methods.
- **Docking Simulation:** A docking program is used to place the ligand into the defined binding site in various orientations and conformations. The program then scores these poses based on a scoring function that estimates the binding affinity.
- **Analysis of Results:** The resulting docked poses are analyzed to identify the most likely binding mode. This includes examining intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
- **Software:** Commonly used software for molecular docking includes GOLD (Genetic Optimization for Ligand Docking) and suites like Schrödinger.<sup>[4]</sup>

## Quantitative Data from Computational Studies of Oxazole Derivatives

The following tables summarize representative quantitative data extracted from computational studies on various oxazole and benzoxazole derivatives. This data illustrates the types of results obtained from such analyses.

Table 1: DFT-Calculated Electronic Properties of Representative Oxazole Derivatives

Compound	HOMO Energy (eV)	LUMO Energy (eV)	Energy Gap ( $\Delta E$ ) (eV)	Dipole Moment (Debye)
N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine[1]	-5.6518	-0.8083	4.8435	Not Reported
4,4'-bis(benzoxazol-2-yl)terphenyl (B.1)[5]	Not Reported	Not Reported	Not Reported	2.05
B.1 Derivative with -NH <sub>2</sub> groups (B.2)[5]	Not Reported	Not Reported	Not Reported	4.09
B.1 Derivative with -NO <sub>2</sub> groups (B.3)[5]	Not Reported	Not Reported	Not Reported	7.22
B.1 Derivative with -NH <sub>2</sub> and -NO <sub>2</sub> (B.4)[5]	Not Reported	Not Reported	Not Reported	9.09

Table 2: DFT-Calculated Geometrical Parameters for an Oxazole Derivative

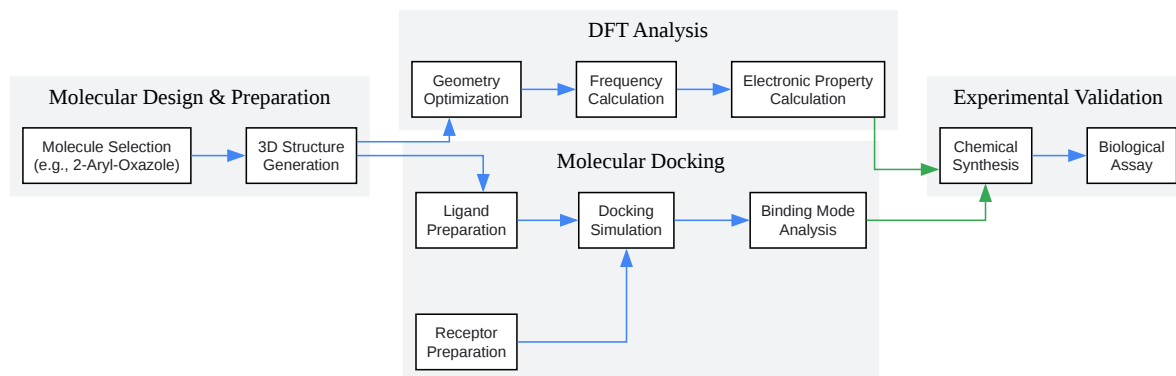
Parameter	Bond/Angle	Value (B3LYP/6-31G(d,p))
Bond Angle	N15–C16–O12	114.1°
Bond Angle	O12–C13–C14	107.4°
Bond Angle	O12–C16–N11	117.1-124.0°
Dihedral Angle	O12–C16–N11–C10	170-180.0°
Data for N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine.[1]		

Table 3: Molecular Docking Binding Energies of Heterocyclic Compounds against Various Targets

Compound Class	Protein Target	Binding Energy (kcal/mol)
Indole-based Heterocycles[6] [7]	MurC (UDP-N-acetylmuramate-L-alanine ligase)	-11.5
Indole-based Heterocycles[6] [7]	Human Lanosterol 14 $\alpha$ -demethylase	-8.5
1,3,4-Oxadiazole Derivatives[8]	VEGFR2	-11.66 (converted from -48.89 kJ/mol)
1,3,4-Oxadiazole Derivatives[8]	EGFR	-8.16 (converted from -34.19 kJ/mol)

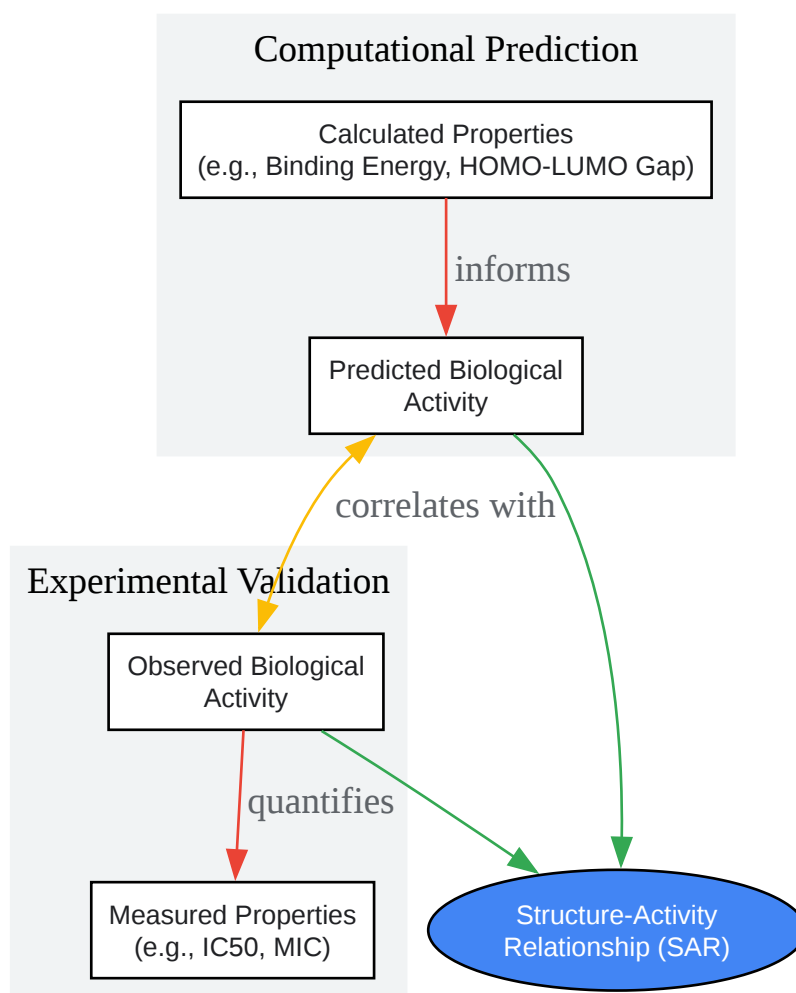
## Visualizations of Computational Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the computational study of drug candidates.



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A typical workflow for computational chemistry in drug discovery.



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Logical relationship between computational and experimental data in SAR.

## Conclusion

While specific computational data for **2-(4-iodo-phenyl)-oxazole** is not readily available in published literature, the established methodologies for analogous oxazole derivatives provide a clear and detailed blueprint for such an investigation. The combination of DFT for understanding intrinsic molecular properties and molecular docking for predicting biological interactions forms a powerful in silico approach. The data and protocols summarized in this guide offer valuable insights for researchers and scientists engaged in the development of novel oxazole-based therapeutic agents, enabling the prediction of molecular behavior and the rational design of more effective drugs.

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